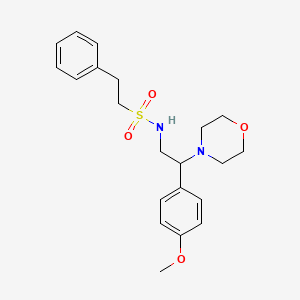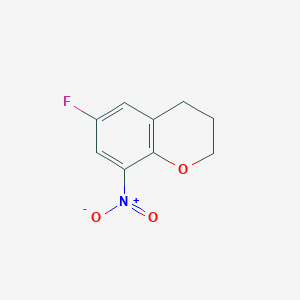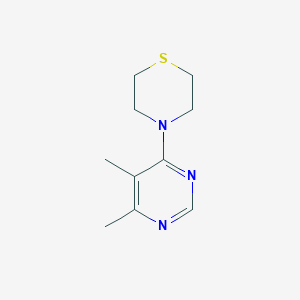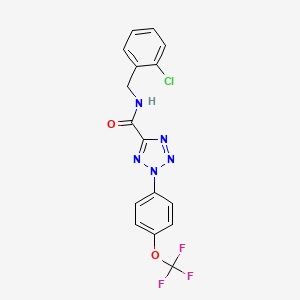![molecular formula C13H14ClN3O B2831615 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide CAS No. 2411230-09-4](/img/structure/B2831615.png)
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the histamine H3 receptor, which plays an important role in regulating neurotransmitter release in the brain.
作用機序
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide acts as a selective antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of this receptor, 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, it has been demonstrated to enhance cognitive function and memory consolidation in rats, as well as to reduce the symptoms of depression and anxiety in mice. Additionally, 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide has been shown to modulate the release of various neurotransmitters in the brain, such as dopamine, norepinephrine, and acetylcholine.
実験室実験の利点と制限
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide has several advantages as a research tool, including its high selectivity for the histamine H3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, such as its limited solubility in water and its potential for non-specific binding to other receptors or proteins.
将来の方向性
There are several potential future directions for research on 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its potential as a research tool for studying the role of the histamine H3 receptor in various physiological and pathological processes in the brain. Finally, further studies are needed to determine the optimal dosing and administration regimens for 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide, as well as its potential interactions with other drugs or compounds.
合成法
The synthesis of 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide involves the reaction of 2-chloroacetyl chloride with 1-(1-phenylimidazol-2-yl)ethylamine in the presence of a base. This reaction leads to the formation of 2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide as a white solid with a melting point of 128-130°C. The purity of the compound can be determined by using analytical techniques such as HPLC or NMR.
科学的研究の応用
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a selective antagonist of the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain, and its modulation has been implicated in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
2-chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-10(16-12(18)9-14)13-15-7-8-17(13)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNORHBLNAIZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2831535.png)



![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)
![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)

![5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2831547.png)
![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)